S-Phenyl thioacetate
Description
Significance of Thioester Functional Groups in Organic Synthesis and Biochemical Processes
Thioesters, characterized by the R-C(=O)-S-R' functional group, are pivotal in both organic synthesis and biochemistry. fiveable.mewikipedia.org In organic synthesis, the carbon-sulfur bond in thioesters is weaker than the carbon-oxygen bond in their ester counterparts, rendering them more reactive and excellent acylating agents. fiveable.me This enhanced reactivity facilitates the formation of new carbon-carbon bonds and other functional groups. fiveable.mewarwick.ac.uk
In the realm of biochemistry, thioesters are crucial intermediates in numerous metabolic pathways. fiveable.mewikipedia.org Acetyl-CoA, a well-known thioester, plays a central role in the metabolism of fatty acids and the biosynthesis of a wide array of biomolecules. wikipedia.orggonzaga.edu The high-energy nature of the thioester bond is harnessed in these processes for acyl group transfer and energy-requiring reactions. gonzaga.eduontosight.ai Thioesters are also implicated in the synthesis of peptides, sterols, and other cellular components. wikipedia.org
Historical Evolution of S-Phenyl Thioacetate (B1230152) Research in Academia
The study of S-Phenyl thioacetate has evolved alongside the broader understanding of thioester chemistry. Initially explored for its fundamental reactivity, research has expanded to its application as a versatile reagent in various chemical transformations. Early studies likely focused on its synthesis and basic characterization. Over time, its utility as an acetylating agent and a precursor for other sulfur-containing compounds became more apparent. cymitquimica.com More recent research has focused on its role in transition-metal-catalyzed reactions and its applications in chemical biology as a probe for enzymatic activity. researchgate.net The development of more efficient synthetic methods, such as copper-catalyzed coupling reactions, has also been a significant area of investigation. vulcanchem.comresearchgate.net
Scope and Objectives of the Academic Research Outline for this compound
This article aims to provide a comprehensive and scientifically rigorous overview of this compound, focusing exclusively on its chemical and biochemical research applications. The objective is to detail its chemical properties, established synthetic routes, and spectroscopic characteristics. Furthermore, this outline will explore its reactivity and the mechanistic pathways it undergoes, particularly as an acetylating agent and in radical and transition-metal-catalyzed reactions. The applications of this compound in modern organic synthesis and its use as a tool in biochemical assays and chemical biology will be thoroughly discussed.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-phenyl ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBISVCLTLBMTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239419 | |
| Record name | Thiophenyl acetate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00239419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-87-2 | |
| Record name | Ethanethioic acid, S-phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thiophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-phenyl thioacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | S-PHENYL THIOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1K5I18NJ8 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for S Phenyl Thioacetate and Its Derivatives
Transition Metal-Catalyzed Synthetic Routes to S-Phenyl Thioacetate (B1230152)
The formation of the carbon-sulfur (C-S) bond in S-phenyl thioacetate is frequently accomplished through transition metal catalysis, with copper and palladium complexes being at the forefront of synthetic utility. These methods offer high efficiency and functional group tolerance.
Copper-Catalyzed C-S Cross-Coupling Reactions
Copper-catalyzed reactions, particularly those inspired by the classic Ullmann condensation, are a cornerstone for the synthesis of S-aryl thioacetates. nih.govacs.org These methods provide a direct and cost-effective route to C-S bond formation.
A highly effective method for synthesizing S-aryl thioacetates involves the copper-catalyzed reaction of potassium thioacetate with aryl halides. d-nb.info This Ullmann-type coupling has been shown to be effective for a range of electron-rich and electron-poor aryl iodides. d-nb.info The use of copper(I) iodide (CuI) as the catalyst, in conjunction with a suitable ligand, facilitates the cross-coupling reaction, typically in a solvent like toluene (B28343) at elevated temperatures. d-nb.info This approach is valued for its use of inexpensive and readily available starting materials. d-nb.info The reaction can also be performed under microwave irradiation, which significantly reduces the reaction time from hours to minutes. d-nb.info
Table 1: Ullmann-Type S-Arylation Reaction Parameters
| Parameter | Description | Reference |
| Sulfur Source | Potassium thioacetate (MeCOS⁻ K⁺) | d-nb.info |
| Aryl Source | Electron-rich and electron-poor aryl iodides | d-nb.info |
| Catalyst | Copper(I) iodide (CuI) | d-nb.info |
| Ligand | 1,10-Phenanthroline (B135089) | d-nb.infoacs.org |
| Conditions | Toluene, 100 °C, 24h (Conventional) or 2h (Microwave) | d-nb.info |
The success of copper-mediated C-S cross-coupling is critically dependent on the choice of ligand. For the synthesis of this compound from iodobenzene (B50100) and potassium thioacetate, 1,10-phenanthroline has been identified as a highly effective ligand when paired with a CuI catalyst. acs.orgconicet.gov.arnih.gov The ligand's role is to stabilize the copper center and facilitate the catalytic cycle. Research has shown that regardless of the initial copper source, the catalytically active species formed under reaction conditions is a complex of copper, the ligand, and the thioacetate, specifically [Cu(phen)(SAc)]. acs.orgconicet.gov.arnih.gov The development of new ligands continues to be an area of active research, aiming to broaden the substrate scope and improve reaction efficiency under milder conditions. For instance, N,N'-dioxide-copper(I) complexes have been developed as versatile and efficient catalyst systems for the cross-coupling of aryl halides with various nucleophiles, including thiols. researchgate.net
Detailed mechanistic studies, combining experimental techniques (UV-visible spectrophotometry, cyclic voltammetry, mass spectrometry) and computational (DFT) calculations, have shed light on the copper-catalyzed S-arylation process. acs.orgconicet.gov.arnih.gov For the reaction catalyzed by CuI with 1,10-phenanthroline, the mechanism does not proceed through radical species. acs.orgnih.gov Instead, the evidence strongly supports an oxidative addition/reductive elimination pathway. acs.orgconicet.gov.arnih.gov This pathway involves the oxidative addition of the aryl halide to the Cu(I) complex, leading to a transient and unstable Cu(III) intermediate. acs.orgnih.gov The subsequent reductive elimination from this Cu(III) species forms the C-S bond of the this compound product and regenerates the active Cu(I) catalyst. acs.orgnih.gov This mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.
Figure 1: Proposed Catalytic Cycle for Copper-Catalyzed S-Arylation This is a simplified representation of the proposed oxidative addition/reductive elimination mechanism.
Formation of the active catalyst: Cu(I) + Ligand + KSAc -> [Cu(I)(Ligand)(SAc)]
Oxidative Addition: [Cu(I)(Ligand)(SAc)] + Ar-X -> [Ar-Cu(III)(Ligand)(SAc)(X)]
Reductive Elimination: [Ar-Cu(III)(Ligand)(SAc)(X)] -> Ar-SAc + [Cu(I)(Ligand)(X)]
Catalyst Regeneration: [Cu(I)(Ligand)(X)] + KSAc -> [Cu(I)(Ligand)(SAc)] + KX
Ligand Design and Optimization in Copper-Mediated Synthesis of this compound Derivatives
Palladium-Mediated Approaches to Thioester Formation (e.g., in thiol-derivatized porphyrin synthesis)
Palladium catalysis is a powerful tool for C-C and C-heteroatom bond formation, and it has been successfully applied to the synthesis of complex molecules containing thioester functionalities. acs.org A notable example is the synthesis of thiol-derivatized porphyrin arrays designed for molecular electronics. cmu.edunih.gov
In this context, porphyrin building blocks are functionalized with an S-acetylthio group, which serves as a protected thiol. cmu.educmu.edu The synthesis of the final multiporphyrin array is achieved through Pd-mediated coupling reactions, such as the Sonogashira or Suzuki coupling, between iodo- or ethynyl-substituted porphyrins. acs.orgcmu.edunih.gov For example, an iodo-substituted porphyrin can be coupled with an ethynyl-substituted porphyrin that bears the S-acetylthio moiety. cmu.edu The S-acetylthio group is stable under the palladium-catalyzed reaction conditions and provides a latent thiol that can be deprotected in situ for attachment to a gold surface. nih.govcmu.edu While effective, yields can sometimes be moderate, potentially due to side reactions like acetyl group transfer. cmu.edu This methodology demonstrates the utility of palladium catalysis in constructing elaborate architectures incorporating the thioacetate group.
Non-Metallic and Sustainable Synthetic Strategies for this compound
In response to the growing demand for environmentally benign chemical processes, non-metallic and sustainable strategies for thioester synthesis have been developed. These methods aim to reduce reliance on transition metals and hazardous reagents.
One such approach is a thiol-free, one-pot method for the direct synthesis of sulfides and sulfoxides under green conditions without any metal catalyst. rsc.org This strategy uses potassium thioacetate as a sulfur source to react with benzyl (B1604629) halides. rsc.org The reaction proceeds efficiently, is compatible with various functional groups, and avoids the use of foul-smelling thiols. rsc.org This method can be adapted for the synthesis of this compound by using an appropriate phenyl-based starting material.
Another sustainable strategy involves the use of methanesulfonic anhydride (B1165640) to promote the formation of thioesters from carboxylic acids and thiols. ias.ac.in This method provides this compound derivatives in good yields and represents a green alternative by avoiding metal catalysts and utilizing a readily available activating agent. ias.ac.in
Thiol-Free Synthetic Protocols utilizing Thioacetate Precursors
Traditional methods for the synthesis of sulfides often involve the use of thiols, which are notorious for their unpleasant odor and potential for side reactions. To circumvent these issues, thiol-free synthetic protocols have been developed. A facile and efficient one-pot method for the direct synthesis of sulfides and sulfoxides utilizes benzyl bromides as starting materials in the presence of potassium thioacetate (PTA) and Oxone®. rsc.org This approach is environmentally benign, avoids the use of thiols, and employs inexpensive and readily available reagents. rsc.org
The reaction proceeds via an SN2 type substitution of the benzyl bromide with the thioacetate anion. rsc.org Subsequent deprotection of the acetyl group with a base like potassium carbonate generates a sulfide (B99878) nucleophile in situ. rsc.org This nucleophile can then react with another electrophile to produce unsymmetrical sulfides. rsc.org This one-pot strategy combines three steps—thioacetate formation, deacetylation to the thiol, and subsequent sulfide formation—into a single, streamlined process. rsc.org
A variety of functional groups are compatible with this methodology, allowing for the synthesis of a diverse library of sulfides, bis-sulfides, and sulfoxides in good yields. rsc.org The selective formation of sulfoxides over sulfones is a notable feature of this method. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |
| Benzyl bromide | Potassium thioacetate | Potassium carbonate | Benzyl sulfide | Good |
| Benzyl bromide | Potassium thioacetate | Oxone® | Benzyl sulfoxide (B87167) | Good |
Table 1: Examples of Thiol-Free Sulfide and Sulfoxide Synthesis (Data sourced from rsc.org)
Photoinduced Reactions for the Synthesis of this compound Analogues
Photoinduced reactions offer a powerful and mild approach for the synthesis of S-aryl thioacetates and their derivatives. These reactions often proceed under neutral conditions and can be initiated by visible light, providing a green alternative to traditional methods that may require harsh reagents or metal catalysts. acs.orgrsc.org
One notable example is the photoinduced nucleophilic substitution of aryl halides with potassium thioacetate. researchgate.net This method allows for the synthesis of S-aryl thioacetates from both electron-rich and electron-poor aryl iodides. researchgate.net The arene thiolates generated in situ can be further reacted with electrophiles like methyl iodide in a one-pot procedure to yield aryl methyl sulfides. researchgate.net
The thia-Paternò–Büchi reaction, a photo-assisted [2+2] cycloaddition of alkenes and thiocarbonyl compounds, is another important photochemical method for constructing sulfur-containing heterocycles like thietanes. beilstein-journals.org Furthermore, the photoinduced hydrothiolation of glycals with thioacetic acid provides an efficient route to thioglycosides, which are important carbohydrate mimetics. nih.govresearchgate.net The stereoselectivity of these reactions can often be controlled by adjusting the reaction temperature. nih.gov
| Aryl Halide | Nucleophile | Product | Yield (%) |
| Aryl iodide | Potassium thioacetate | S-aryl thioacetate | Good to Excellent |
| Aryl halide | Potassium thioacetate, then Methyl iodide | Aryl methyl sulfide | 26-59 |
| Aryl halide | Potassium thioacetate | Diaryl sulfide | 64-83 |
Table 2: Yields of Photoinduced Reactions for Aryl Sulfide Synthesis (Data sourced from researchgate.net)
Addition Reactions of this compound with Cyclic Ethers
The addition reaction of this compound with cyclic ethers, such as oxiranes and oxetanes, provides a direct route to functionalized thioethers. These reactions are typically catalyzed by quaternary ammonium (B1175870) salts or crown ether complexes. oup.comoup.com
For instance, the reaction of 3-benzyloxymethyl-3-methyloxetane with this compound, catalyzed by an 18-crown-6 (B118740) potassium phenoxide complex, yields 3-benzyloxy-2-methyl-2-phenylthiomethylpropyl acetate (B1210297). oup.comoup.com Similarly, the addition of this compound to phenyl glycidyl (B131873) ether has been studied to evaluate reaction rates. researchgate.net These reactions demonstrate the utility of this compound as a nucleophilic partner in ring-opening reactions of cyclic ethers, leading to the formation of more complex molecules with defined regiochemistry. oup.com
| Cyclic Ether | Thioester | Catalyst | Product |
| 3-Benzyloxymethyl-3-methyloxetane | This compound | 18-crown-6/KOPh | 3-Benzyloxy-2-methyl-2-phenylthiomethylpropyl acetate |
| 5-Methyl-4,6-dioxa-1-azabicyclo[3.3.0]octane | This compound | Tetrabutylammonium bromide | N-(2-Acetoxyethyl)-N-(2-thiophenoxyethyl)acetamide |
Table 3: Addition Reactions of this compound with Cyclic Ethers (Data sourced from oup.comoup.com)
Chemoenzymatic and Biocatalytic Routes to this compound
Chemoenzymatic and biocatalytic methods are increasingly being employed in organic synthesis due to their high selectivity, mild reaction conditions, and environmental compatibility. acs.orgmdpi.com While direct biocatalytic routes to this compound are less common, enzymes can be used in cascade reactions where this compound acts as a key intermediate or substrate. tuwien.atrsc.org
For example, a chemoenzymatic one-pot reaction sequence has been developed for the production of chiral alcohols. tuwien.at In this system, a Liebeskind-Srogl cross-coupling reaction using this compound is combined with a biocatalytic reduction step catalyzed by an alcohol dehydrogenase (ADH). tuwien.at The use of a biphasic system (e.g., heptane/water) is crucial to prevent enzyme inhibition by the thioester and other reaction components. tuwien.at
Furthermore, N-to-S acyl transfer has emerged as a strategy in asymmetric and chemoenzymatic synthesis. chemrxiv.org This process allows for the conversion of stable chiral amides into more reactive thioesters, which can then be utilized in various transformations, including as substrates for biocatalytic reactions. chemrxiv.org
| Reaction Type | Key Components | Application |
| Chemoenzymatic Cascade | This compound, Phenylboronic acid, Pd catalyst, Alcohol dehydrogenase | Synthesis of chiral alcohols |
| N-to-S Acyl Transfer | Cysteine-derived oxazolidinone auxiliary | Conversion of chiral amides to thioesters for subsequent biocatalytic transformations |
Table 4: Chemoenzymatic Strategies Involving Thioesters (Data sourced from tuwien.atchemrxiv.org)
Elucidation of Reaction Mechanisms and Kinetics Involving S Phenyl Thioacetate
Nucleophilic Acyl Substitution Pathways of S-Phenyl Thioacetate (B1230152)
S-Phenyl thioacetate serves as a key substrate in the study of nucleophilic acyl substitution reactions. Its reactivity is characterized by the thioester linkage, where the sulfur atom acts as a leaving group. The reaction pathways, including thiol-thioester exchange, hydrolysis, and aminolysis, are governed by the nature of the nucleophile, solvent, and catalytic conditions.
Thiol-thioester exchange is a reversible reaction involving the attack of a thiolate anion on the electrophilic carbonyl carbon of the thioester. harvard.edu This process results in the formation of a new thioester and the release of a new thiolate, a reaction fundamental in dynamic covalent chemistry and native chemical ligation. harvard.edunih.gov
The kinetics of thiol-thioester exchange are typically studied under pseudo-first-order conditions with an excess of the incoming thiol. The rate of the reaction is dependent on the concentration of the reactive thiolate species, which is in turn dependent on the pH of the medium and the pKₐ of the thiol. nih.gov The second-order rate constant (kₑₓ) quantifies the intrinsic reactivity of the thioester with the thiolate. For aryl thioesters like this compound, the exchange rate is significantly faster than for alkyl thioesters. nih.gov One study reported a kₑₓ value of 120 M⁻¹s⁻¹ for a phenyl thioester, highlighting its high reactivity compared to an alkyl thioester like S-methyl thioacetate (kₑₓ = 1.7 M⁻¹s⁻¹). nih.gov
Interactive Data Table: Rate Constants for Thiol-Thioester Exchange
| Thioester | Nucleophile | Rate Constant (kₑₓ) | Conditions | Reference |
| Phenyl Thioester | Sodium 2-mercaptoethanesulfonate (MESNa) | 120 M⁻¹s⁻¹ | Aqueous buffer | nih.gov |
| S-methyl thioacetate | 2-sulfonatoethanethiolate | 1.7 M⁻¹s⁻¹ | pH 7, 23°C | researchgate.net |
| FRET Substrate T2 (Aryl Thioester) | Cysteine | 31 M⁻¹s⁻¹ | pH 7-8 | nih.gov |
The efficiency of the thiol-thioester exchange is profoundly affected by the reaction medium and the presence of catalysts.
Solvent Effects: The reaction proceeds in both aqueous and organic solvents. harvard.edursc.org In organic media, the choice of solvent polarity plays a critical role. Studies have shown that the exchange equilibrium can be influenced by the solvent, with polar solvents like DMSO favoring the reaction. nsf.gov In relatively nonpolar solvents such as CDCl₃, the equilibrium constant may slightly favor the formation of primary thioesters over secondary ones. nsf.gov
Catalytic Additives:
Base Catalysis: The exchange is typically promoted by a base, which facilitates the deprotonation of the thiol to form the more nucleophilic thiolate anion. rsc.org Organic bases like triethylamine (B128534) (TEA) are commonly used to catalyze the reaction in organic solvents. rsc.orgrsc.org
Nucleophilic Catalysis: Certain additives can act as nucleophilic catalysts. Tris-(2-carboxyethyl)phosphine (TCEP), often used as a reducing agent, has been shown to increase the rate of thiol-thioester exchange. acs.org The proposed mechanism involves the formation of a highly reactive acyl-phosphonium intermediate, which is more susceptible to nucleophilic attack than the original thioester. acs.org
Metal Catalysis: Dysprosium(III) trifluoromethanesulfonate (B1224126) (Dy(OTf)₃) has been identified as an effective catalyst for the S-deacetylation of thioacetates, a process that relies on thiol-thioester exchange principles, particularly in the presence of additives like NaHCO₃. researchgate.net
The generally accepted mechanism for base-promoted thiol-thioester exchange involves the nucleophilic addition of a thiolate anion (RS⁻) to the carbonyl carbon of the thioester (R'-CO-SR''). rsc.org This attack forms a transient, unstable tetrahedral intermediate. The intermediate then collapses by expelling one of the thiolate groups. In a base-catalyzed system, the base's primary role is to maintain a sufficient concentration of the active thiolate nucleophile. rsc.org When catalysts like TCEP are involved, the mechanism can shift to involve the formation of an acyl-phosphonium intermediate, which then undergoes attack by the thiol. acs.org
Acid-Catalyzed Hydrolysis (kₐ): In strongly acidic media, the hydrolysis of thioesters can occur. cdnsciencepub.com For thiobenzoic acid esters, the A-2 mechanism in strong acid was found to involve three water molecules. cdnsciencepub.com However, compared to base-catalyzed hydrolysis, the acid-catalyzed pathway is generally much slower for thioesters under mildly acidic to neutral conditions. researchgate.netnih.gov
pH-Independent Hydrolysis (kₙ): This pathway, also referred to as neutral hydrolysis or water-catalyzed hydrolysis, involves the direct attack of a water molecule on the thioester. This process is typically very slow for thioesters, allowing them to persist in aqueous solutions at neutral pH for extended periods. researchgate.net
Base-Catalyzed Hydrolysis (kₑ): This is the dominant hydrolysis pathway at neutral and alkaline pH. researchgate.net The reaction proceeds via the attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon. scholaris.ca Aryl thioesters are particularly susceptible to base-catalyzed hydrolysis. The rate constant for the base-mediated hydrolysis (kₑ) of a phenyl thioester has been reported to be 0.64 M⁻¹s⁻¹. researchgate.netacs.org Studies comparing S-p-nitrophenyl thioacetate with its oxygen analog (p-nitrophenyl acetate) in DMSO-H₂O mixtures showed that while the thioester is less reactive in pure water, its rate of hydrolysis increases more dramatically with increasing DMSO content. scholaris.ca
Interactive Data Table: Hydrolysis Rate Constants for Thioesters
| Thioester | Rate Constant Type | Rate Constant Value | Conditions | Reference |
| Phenyl Thioester | kₑ (base-mediated) | 0.51 M⁻¹s⁻¹ | Aqueous buffer | researchgate.netacs.org |
| Phenyl Thioester | kₑ (base-mediated) | 0.64 M⁻¹s⁻¹ | Aqueous buffer | researchgate.netacs.org |
| S-methyl thioacetate | kₐ (acid-mediated) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | Water | researchgate.netnih.gov |
| S-methyl thioacetate | kₑ (base-mediated) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | Water | researchgate.netnih.gov |
| S-methyl thioacetate | kₙ (pH-independent) | 3.6 x 10⁻⁸ s⁻¹ | Water | researchgate.netnih.gov |
The reaction of this compound with amine nucleophiles (aminolysis) is a critical acyl transfer process. Kinetic studies, often employing secondary alicyclic amines, have elucidated a stepwise mechanism. rsc.org The reaction proceeds through a zwitterionic tetrahedral intermediate (T±). researchgate.netrsc.org
The mechanism can be influenced by the basicity of the attacking amine. rsc.orgresearchgate.net For the aminolysis of this compound, the relationship between the nucleophilic rate constant and the amine pKₐ is often represented by a Brønsted-type plot. researchgate.net A key parameter derived from these studies is the pKₐ⁰, which represents the pKₐ of a hypothetical amine where the rate of breakdown of the tetrahedral intermediate to products (k₂) is equal to the rate of expulsion of the amine to revert to reactants (k₋₁). For the aminolysis of this compound, the pKₐ⁰ has been determined to be 12.2. rsc.orgrsc.org This high value indicates that for most common amines, the rate-determining step is the breakdown of the tetrahedral intermediate to form the final products. rsc.org
Comparisons with the aminolysis of phenyl dithioacetate reveal that the tetrahedral intermediate formed from this compound is less stable. rsc.orgrsc.org Consequently, the expulsion of the thiophenoxide leaving group from this intermediate is faster than proton transfer events, simplifying the kinetic profile compared to other thio-substrates. rsc.org
Influence of Solvent and Catalytic Additives on Exchange Efficiency
Hydrolysis Mechanisms of this compound in Aqueous and Mixed Media (Acid-, Base-, and pH-Independent Processes)
Carbon-Carbon Bond-Forming Reactions Utilizing this compound
This compound is a valuable precursor for generating enolates, which are key intermediates in carbon-carbon bond formation. The electron-withdrawing nature of the phenylthio group facilitates enolate formation. caltech.edu
Mukaiyama Aldol (B89426) Reactions with this compound as Enolate Precursor
The Mukaiyama aldol addition is a powerful method for forming carbon-carbon bonds under mild conditions, avoiding the use of strong bases. richmond.edu In this reaction, a silyl (B83357) enol ether or silyl ketene (B1206846) acetal (B89532) reacts with an aldehyde or ketone in the presence of a Lewis acid. This compound can be converted in situ to its corresponding silyl ketene acetal, which then participates in the Mukaiyama aldol reaction. richmond.edu
The process is typically promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) and a trialkylamine base. richmond.edu These conditions facilitate both the formation of the silyl ketene acetal from the thioester and the subsequent Lewis acid-catalyzed addition to an aldehyde. richmond.edu This one-pot procedure simplifies the experimental setup by not requiring the isolation of the silyl ketene acetal intermediate. richmond.edu
A variety of non-enolizable aldehydes have been shown to react efficiently with the enolate precursor this compound. richmond.edu Both electron-rich and electron-poor benzaldehydes, as well as sterically hindered aldehydes like 2-naphthaldehyde, provide good to excellent yields of the corresponding β-hydroxy thioesters. richmond.edu The reaction is also amenable to sensitive heterocyclic aldehydes and α,β-unsaturated aldehydes. richmond.edu
Table 1: Aldehyde Scope in Mukaiyama Aldol Reactions with this compound
| Entry | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | β-hydroxy-β-phenyl-propanethioic acid S-phenyl ester | 93 |
| 2 | 4-Bromobenzaldehyde | β-(4-bromophenyl)-β-hydroxy-propanethioic acid S-phenyl ester | 91 |
| 3 | 2-Naphthaldehyde | β-hydroxy-β-(2-naphthyl)-propanethioic acid S-phenyl ester | 86 |
| 4 | Cinnamaldehyde | β-hydroxy-β-styryl-propanethioic acid S-phenyl ester | 96 |
| 5 | 2-Furaldehyde | β-(2-furyl)-β-hydroxy-propanethioic acid S-phenyl ester | 88 |
Data sourced from University of Richmond Scholarship Repository. richmond.edu
Mukaiyama-Mannich Additions involving this compound and Imines
The Mukaiyama-Mannich reaction provides a convergent route to β-amino carbonyl compounds. richmond.edu Similar to the Mukaiyama aldol reaction, this compound can serve as a precursor to a silyl ketene acetal, which then adds to an imine in a Lewis acid-catalyzed process. richmond.eduresearchgate.net
In the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine base, this compound is readily converted in situ to its silyl ketene acetal. richmond.edu This intermediate then undergoes a Mukaiyama-Mannich addition to N-phenylimines in a one-pot reaction. richmond.edu The silyl triflate is believed to play a dual role, activating both the thioester for enolization and the imine for nucleophilic attack. richmond.eduresearchgate.net The products are isolated as desilylated anilines without the need for a separate deprotection step. richmond.edu
A broad range of aryl imines, including those with electron-donating and electron-withdrawing substituents, react in high yield with this compound. richmond.edu Heteroaryl and sterically demanding imines are also suitable substrates. richmond.edu
Table 2: Mukaiyama-Mannich Reaction of this compound with Various Imines
| Entry | Imine derived from | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 3-anilino-3-phenyl-propanethioic acid S-phenyl ester | 95 |
| 2 | 4-Methoxybenzaldehyde | 3-anilino-3-(4-methoxyphenyl)-propanethioic acid S-phenyl ester | 99 |
| 3 | 4-Chlorobenzaldehyde | 3-anilino-3-(4-chlorophenyl)-propanethioic acid S-phenyl ester | 92 |
| 4 | 2-Naphthaldehyde | 3-anilino-3-(2-naphthyl)-propanethioic acid S-phenyl ester | 85 |
| 5 | 2-Thiophenecarboxaldehyde | 3-anilino-3-(2-thienyl)-propanethioic acid S-phenyl ester | 75 |
Data sourced from University of Richmond Scholarship Repository. richmond.edu
Radical-Mediated and Photochemical Transformations of this compound
This compound can undergo photochemical reactions to generate reactive radical species, which can then be utilized in various chemical transformations.
Photocleavage Reactions leading to Thiyl Radical Generation
Upon photolysis, this compound can undergo cleavage of the carbon-sulfur bond to generate a thiyl radical (PhS•) and an acetyl radical. mdpi.com This process is a key step in initiating polymerization reactions. mdpi.comscispace.com The generation of thiyl radicals from S-thioformates through photodecarbonylation has been demonstrated to initiate polymerization in both acrylate (B77674) and thiol-acrylate systems. mdpi.com While this compound itself is not an S-thioformate, the principle of photocleavage to produce a thiyl radical is analogous. The photolabile nature of related thioesters allows for the controlled generation of these reactive intermediates under UV irradiation. mdpi.comnih.gov
Photoinduced Electron Transfer Mechanisms in this compound Chemistry
Photoinduced electron transfer (PET) is a process where an electron is transferred from a photoexcited donor molecule to an acceptor molecule, resulting in charge separation. edinst.com This creates a radical cation of the donor and a radical anion of the acceptor. edinst.com this compound and related sulfur-containing compounds can act as electron donors in PET processes. vot.plresearchgate.net
Metal-Mediated Reaction Mechanisms Involving this compound (e.g., Migratory Insertion in Nickel Systems)
Transition metal catalysis offers powerful methods for forming and breaking chemical bonds. This compound can participate in metal-catalyzed reactions, particularly those involving nickel. A key mechanistic step in some of these transformations is migratory insertion.
In model systems mimicking the active site of acetyl-CoA synthase, nickel complexes have been shown to react with thiophenolate, a close relative of the active component of this compound. nih.govchemrxiv.org The reaction of a nickel-methyl complex with carbon monoxide and thiophenolate leads to the formation of this compound. nih.govchemrxiv.org A critical step in this process is the migratory insertion of a carbonyl group into the nickel-methyl bond to form a nickel-acetyl intermediate. nih.govchemrxiv.org The subsequent reaction with thiophenolate, which can be driven by the thiolate itself, leads to the final thioester product. nih.gov
More broadly, nickel-catalyzed decarbonylative cross-coupling reactions of thioesters represent a powerful strategy for forming new carbon-sulfur or carbon-carbon bonds. snnu.edu.cn In these reactions, a nickel catalyst facilitates the cleavage of the C(acyl)-S bond of the thioester. This often proceeds through an oxidative addition of the thioester to a low-valent nickel center, followed by decarbonylation (extrusion of CO) to form a nickel-aryl-thiolate intermediate. This intermediate can then undergo further reactions, such as reductive elimination, to form the final product.
Furthermore, nickel-catalyzed hydrothiolation of alkenes and alkynes with thiols involves the formation of an active Ni-H species that undergoes migratory insertion into the unsaturated bond. nih.gov While this reaction uses thiols directly, the mechanistic principles of migratory insertion and subsequent C-S bond formation are relevant to the broader reactivity of sulfur compounds in nickel catalysis.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Trimethylsilyl trifluoromethanesulfonate |
| Benzaldehyde |
| 4-Bromobenzaldehyde |
| 2-Naphthaldehyde |
| Cinnamaldehyde |
| 2-Furaldehyde |
| Imine |
| 4-Methoxybenzaldehyde |
| 4-Chlorobenzaldehyde |
| 2-Thiophenecarboxaldehyde |
| (Phenylthio)acetic acid |
| Thiophenolate |
Applications of S Phenyl Thioacetate in Advanced Organic and Bioorganic Synthesis
Role in Peptide and Protein Ligation Methodologies
S-Phenyl thioacetate (B1230152) and its derivatives are pivotal reagents in the chemical synthesis of proteins and peptides, enabling the assembly of large polypeptide chains from smaller, more easily synthesized fragments. These methodologies are crucial for producing proteins with unnatural amino acids, post-translational modifications, or isotopic labels.
Native Chemical Ligation (NCL) utilizing S-Phenyl Thioester Fragments
Native Chemical Ligation (NCL) is a cornerstone technique for the total chemical synthesis of proteins. The process involves the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. raineslab.comgoogle.com The initial step is a chemoselective transthioesterification, where the sulfhydryl group of the N-terminal cysteine attacks the C-terminal thioester of the other peptide fragment. google.comcsic.es This forms a transient thioester-linked intermediate. Subsequently, a spontaneous and rapid intramolecular S-to-N acyl shift occurs, resulting in the formation of a stable, native peptide bond at the ligation site. google.comcsic.es
While various thioesters can be used, phenyl thioesters, derived from precursors like S-phenyl thioacetate, are effective acyl donors in this reaction. google.comcsic.es The reactivity of the thioester is a critical factor, and while alkyl thioesters are common, aryl thioesters like phenyl thioesters offer distinct advantages in certain synthetic contexts. The development of methods to generate peptide thioesters is crucial for the success of NCL. One approach involves the use of S-trityl mercopropionic acid to create a thioester bond directly on the resin during solid-phase peptide synthesis (SPPS). nih.gov
A significant challenge in NCL has been the direct observation and characterization of the transient thioester intermediate due to its rapid conversion to the final amide product. csic.es However, studies using related α-selenoester peptides, which exhibit faster initial reaction rates, have allowed for the accumulation and kinetic analysis of this intermediate, providing deeper insights into the NCL mechanism. csic.es These studies have highlighted the influence of steric hindrance on the rate of the S-to-N acyl shift. csic.es
The versatility of NCL has been expanded by incorporating specialized ligation handles. For instance, a handle derived from 4-amino-3-hydroxybutanoic acid was synthesized, involving a key step where a tosylate was substituted with the DBU salt of thioacetic acid to form a thioacetate intermediate. nih.govresearchgate.net This handle facilitates the ligation of ubiquitin onto a polypeptide, which can then be transformed into an electrophile to study deubiquitinating enzymes (DUBs). nih.govresearchgate.net
Table 1: Key Steps in Native Chemical Ligation (NCL)
| Step | Description | Key Reactants | Intermediate/Product |
| 1. Transthioesterification | The thiolate of an N-terminal cysteine residue of one peptide attacks the C-terminal thioester of a second peptide. raineslab.comgoogle.comcsic.es | Peptide with N-terminal Cysteine, Peptide with C-terminal Thioester | Thioester-linked intermediate google.comcsic.es |
| 2. S-to-N Acyl Shift | The transient thioester-linked intermediate undergoes a spontaneous intramolecular rearrangement. google.comcsic.es | Thioester-linked intermediate | Ligation product with a native peptide bond google.comcsic.es |
Staudinger Ligation Approaches with this compound Derivatives
The Staudinger ligation is another powerful method for forming amide bonds, particularly useful for overcoming the limitation of NCL which requires an N-terminal cysteine at the ligation site. raineslab.com This reaction involves the coupling of a phosphinothioester with an azide. nih.gov The mechanism begins with the attack of the phosphine (B1218219) on the azide, leading to an iminophosphorane intermediate. This intermediate then rearranges to an amidophosphonium salt, which upon hydrolysis, yields the desired amide bond and a phosphine oxide byproduct. wikipedia.org
This compound derivatives are utilized to create the necessary phosphinothioester reactants. For example, (diphenylphosphino)methanethiol, a key reagent for the Staudinger ligation, can be synthesized and subsequently used to prepare peptide phosphinothioesters. raineslab.comnih.gov While highly effective for ligations involving glycine (B1666218) residues, standard Staudinger ligations can give lower yields with non-glycyl residues due to a competing aza-Wittig reaction. nih.gov Research has shown that increasing the electron density on the phosphorus atom, for instance by adding p-methoxy groups to the phenyl substituents of the phosphinothioester, can significantly improve ligation yields for non-glycyl couplings by favoring the desired ligation pathway. nih.gov
The traceless Staudinger ligation is a significant advancement, where the phosphine-containing group is not incorporated into the final product. raineslab.com This method has been successfully applied in radiolabeling, for example, by reacting a phosphine-substituted thioester with 18F-fluoroethylazide to produce 18F-labeled molecules with high radiochemical yields.
Table 2: Comparison of Ligation Yields in Staudinger Ligation
| Ligation Site | Coupling Reagent | Solvent | Isolated Yield | Reference |
| Glycyl | (Diphenylphosphino)methanethiol | - | >90% | nih.gov |
| Non-Glycyl | (Diphenylphosphino)methanethiol | - | <50% | nih.gov |
| Non-Glycyl | (Di(p-methoxyphenyl)phosphino)methanethiol | Toluene (B28343)/Dioxane | >80% | nih.gov |
Sequential Ligation Strategies Employing this compound Activation
Sequential ligation strategies enable the assembly of multiple peptide fragments in a defined order, which is essential for synthesizing very long proteins. These strategies often rely on orthogonal ligation chemistries, where one type of ligation reaction can be performed without interfering with the functional groups required for a subsequent, different ligation reaction. nih.gov
An N-to-C sequential ligation approach has been developed that combines thioacid capture ligation and NCL. nih.gov In this strategy, a central peptide is designed with a C-terminal thioester and a protected N-terminal cysteine. This central fragment can first react with a peptide thioacid under acidic conditions via thioacid capture ligation. The thioester at the C-terminus of the central peptide remains intact during this step and is then available for a subsequent native chemical ligation with a third peptide fragment containing an N-terminal cysteine. nih.gov The synthesis of the required peptide thioesters for these strategies often involves precursors like this compound.
Another strategy involves N-to-S acyl transfer, where a stable chiral amide can be converted into a more reactive thioester. chemrxiv.org This thioester can then be trapped in situ with a nucleophile, such as a cysteine methyl ester, in a native chemical ligation reaction to form a dipeptide. chemrxiv.org This approach demonstrates the versatility of thioester intermediates, derived from thioacetic acid, in sequential peptide assembly. chemrxiv.org
Precursor for Diverse Sulfur-Containing Organic Compounds
This compound serves as a valuable and versatile precursor for the synthesis of a wide range of sulfur-containing organic molecules. Its utility stems from the reactivity of the thioester group, which can be readily transformed into other sulfur functionalities.
Synthesis of Sulfur Heterocycles (e.g., Thietanes from related precursors)
Thietanes, four-membered sulfur-containing heterocyclic rings, are important structural motifs in medicinal chemistry and materials science. This compound and its salt, potassium thioacetate, are key reagents in the synthesis of thietane (B1214591) derivatives. thieme-connect.dethieme-connect.denih.gov A common strategy involves the intramolecular cyclization of a substrate containing both a leaving group and a thioacetate.
For example, the synthesis of thietanose nucleosides, which are sugar analogs containing a thietane ring, often starts from a carbohydrate precursor. thieme-connect.denih.gov In a typical sequence, a primary mesylate on a sugar derivative is displaced by potassium thioacetate in an SN2 reaction to form a monothioacetate. nih.gov Subsequent treatment with a mild base induces an intramolecular SN2 displacement, where the sulfur atom attacks the carbon bearing another leaving group, leading to the formation of the thietane ring in high yield. thieme-connect.denih.gov This method has been successfully applied to synthesize thietanose from L-xylose and even from Vitamin C, demonstrating its broad applicability. nih.gov
The synthesis of dibenzothiophenes, another important class of sulfur heterocycles found in pharmaceuticals and organic electronics, can also involve thioacetate intermediates. researchgate.netsioc-journal.cn One method involves the C-S cross-coupling of biphenyl-2-thioacetate with aryl halides. researchgate.netcore.ac.uk The resulting thioether can then undergo a sequential oxidation-cyclization to yield the desired dibenzothiophenium salts. researchgate.netcore.ac.uk
Table 3: Synthesis of Thietane Derivatives
| Starting Material | Key Reagent | Intermediate | Product | Yield | Reference |
| Xylose-derived dimethanesulfonate | Potassium Thioacetate | Monothioacetate | Thietane | 92% | thieme-connect.denih.gov |
| 1,3-dimesylate of 2,4-di-O-protected 1,2,3,4-butane-tetraol | Sodium Sulfide (B99878) | - | Protected Thietanose | 62% | nih.gov |
Formation of Sulfides and Sulfoxides via this compound Intermediates
This compound and, more commonly, its precursor salt potassium thioacetate, are widely used for the synthesis of sulfides (thioethers) and sulfoxides. These reactions often proceed through the formation of an S-aryl thioacetate intermediate which can then be further manipulated.
A robust method for creating S-aryl thioacetates is the copper-catalyzed coupling of aryl iodides with potassium thioacetate. researchgate.net This reaction is efficient for both electron-rich and electron-poor aryl iodides and can be performed under conventional heating or accelerated using microwave irradiation. researchgate.net The resulting S-aryl thioacetate can then be converted into various sulfur compounds. For instance, a one-pot, thiol-free method has been developed for the direct synthesis of unsymmetrical sulfides. rsc.org This involves reacting a benzyl (B1604629) bromide with potassium thioacetate, followed by in-situ deacetylation to generate a sulfide nucleophile, which then reacts with a second electrophile to form the final sulfide product. rsc.org
This methodology can be extended to the synthesis of sulfoxides. By introducing an oxidizing agent like Oxone® into the one-pot reaction after the sulfide formation, selective oxidation to the corresponding sulfoxide (B87167) can be achieved in good yields. rsc.org This approach avoids the use of foul-smelling thiols and provides a green, efficient route to both sulfides and sulfoxides. rsc.org Similarly, a transition-metal-free, three-component cross-coupling of polyfluoroarenes, diaryliodonium salts, and potassium thioacetate has been reported for the synthesis of unsymmetrical diaryl sulfides, which can also be oxidized in a one-pot reaction to sulfones and sulfoxides. sioc-journal.cn
Table 4: Representative Synthesis of Sulfides and Sulfoxides
| Starting Materials | Reagents | Product Type | Yield | Reference |
| Benzyl bromide, Alkyl halide | 1. Potassium Thioacetate (PTA) 2. K₂CO₃ | Unsymmetrical Sulfide | Good | rsc.org |
| Benzyl bromide, Alkyl halide | 1. PTA 2. K₂CO₃ 3. Oxone® | Unsymmetrical Sulfoxide | Good | rsc.org |
| Polyfluoroarene, Diaryliodonium salt | Potassium Thioacetate | Diaryl Sulfide | - | sioc-journal.cn |
| Biphenyl-2-thioacetate, Aryl halide | 1. Pd catalyst 2. H₅IO₆ | Biphenyl Sulfoxide | 72-99% | core.ac.uk |
Preparation of Thiosulfonates from Phenyl Thioacetate
The conversion of this compound to a thiosulfonate is not typically a direct, one-step oxidation. The thioester functionality is generally less reactive towards oxidation than a corresponding thiol. Therefore, the synthesis is commonly approached as a two-step process. First, the this compound is deacylated to yield the corresponding thiophenol (benzenethiol). This deprotection can be achieved under basic conditions.
Following the generation of thiophenol, a variety of methods are available for its conversion to the desired thiosulfonate. A prominent and efficient method involves the iron(III)-catalyzed cross-coupling of the in-situ generated thiol with a sodium sulfinate under aerobic conditions. organic-chemistry.org This approach is valued for its use of an inexpensive and non-toxic catalyst and oxygen from the air as the oxidant. organic-chemistry.org Alternative methods for the oxidation of thiols to thiosulfonates include the use of reagents like o-Iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP). organic-chemistry.org It is important to note that careful control of reaction conditions is necessary to prevent over-oxidation to other sulfur-containing species. rsc.org
Table 1: Plausible Two-Step Synthesis of Thiosulfonates from this compound This table outlines a conceptual reaction pathway, as direct conversion is not standard. The conditions are based on established transformations of the respective functional groups.
| Step | Reactant | Reagents & Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | 1. Base (e.g., NaOMe, LiOH) 2. Acidic workup | Benzenethiol | Deprotection of the thioacetate to reveal the thiol. |
Integration of this compound into Total Synthesis of Complex Natural Products and Pharmaceuticals
This compound serves as a versatile and valuable building block in the multistep total synthesis of complex bioactive molecules, including natural products and pharmaceuticals. Its utility stems from its role as a stable, yet reactive, precursor for generating nucleophilic thiolates or for participating directly in carbon-carbon bond-forming reactions.
A significant application of this compound is in the Mukaiyama-Mannich reaction, a powerful tool for constructing β-amino carbonyl compounds, which are key structural motifs in many pharmaceuticals. richmond.edu In this context, this compound acts as a convenient enolate precursor. In the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base, it is converted in situ into a silyl (B83357) ketene (B1206846) acetal (B89532). richmond.edurichmond.edu This intermediate then undergoes a Mukaiyama-Mannich addition to an imine, providing access to complex β-amino thioesters with high efficiency. richmond.edu This one-pot procedure is advantageous as it avoids the isolation of the often-sensitive silyl ketene acetal. richmond.edu The reaction has been successfully applied to a wide range of aryl imines, including heteroaromatic derivatives. richmond.edu
Furthermore, this compound has been instrumental in the synthesis of highly potent payloads for antibody-drug conjugates (ADCs), a cutting-edge class of cancer therapeutics. pnas.org ADCs combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule. nih.govnih.gov In the development of ADCs based on the enediyne natural product calicheamicin (B1180863) γI1, a totally synthetic thioacetate analogue was created. pnas.org This strategic incorporation of the thioacetate moiety facilitated not only the total synthesis but also provided a handle for conjugation to the antibody, ultimately leading to an ADC that demonstrated significant in vivo efficacy in suppressing tumor growth and metastasis. pnas.org
Table 2: Examples of this compound in Complex Synthesis
| Target/Application Area | Role of this compound | Key Transformation | Resulting Structure |
|---|---|---|---|
| β-Amino Carbonyl Synthesis | Enolate Precursor | One-pot silyl ketene acetal formation and Mukaiyama-Mannich addition to N-phenylimines. richmond.edurichmond.edu | β-Amino thioesters, versatile pharmaceutical intermediates. |
| Antibody-Drug Conjugates (ADCs) | Precursor to a cytotoxic payload | Incorporated into a synthetic analogue of the calicheamicin natural product. pnas.org | Thioacetate analogue of calicheamicin θI1, used for conjugation to an antibody. |
Enzymatic and Biological Interactions of S Phenyl Thioacetate
S-Phenyl Thioacetate (B1230152) as a Substrate for Esterase Activity in Biological Systems
S-Phenyl thioacetate serves as a principal model substrate for measuring the activity of esterases, enzymes that catalyze the hydrolysis of ester bonds. vulcanchem.com The cleavage of the thioester bond in PTA by an esterase produces thiophenol and acetic acid. vulcanchem.com This reaction provides a convenient method for studying enzyme kinetics and inhibition patterns. vulcanchem.com
PTA is particularly effective for assessing carboxylesterase (CbE) activity. nih.gov For instance, studies on the Japanese quail (Coturnix coturnix japonica) have utilized the preferential hydrolysis of this compound to measure CbE activity in liver homogenates. nih.govresearchgate.netnih.gov In this system, the apparent Michaelis constant (Kₘ) for CbE activity with PTA as the substrate was determined to be 0.713 mM, with the maximum reaction velocity (Vₘₐₓ) being achieved at a substrate concentration of 3.8 mM. nih.gov
Research in marine invertebrates has also employed PTA. In the European cockle (Cerastoderma edule), this compound was identified as the preferentially hydrolyzed substrate for carboxylesterases, with a Vₘₐₓ of 78.55 ± 3.27 U/mg protein. ufc.br These findings led to the recommendation of using PTA at a concentration of 5 mM in digestive gland extracts for analyzing CaE activity in this species. ufc.brresearchgate.net
| Organism | Tissue | Enzyme | Apparent Kₘ (mM) | Reference |
|---|---|---|---|---|
| Japanese Quail (Coturnix coturnix japonica) | Liver | Carboxylesterase (CbE) | 0.713 | nih.gov |
Enzyme Inhibition Studies Involving this compound
This compound is a valuable tool for studying the inhibition of esterases by various compounds, such as organophosphate and carbamate (B1207046) pesticides. In these assays, PTA serves as the substrate, and the rate of its hydrolysis is measured in the presence and absence of potential inhibitors. A decrease in the rate of PTA hydrolysis indicates inhibition of the enzyme.
In a study using Japanese quail liver and plasma, researchers demonstrated a concentration-dependent decrease of carboxylesterase and cholinesterase activities following in vitro incubation with several pesticides. nih.govresearchgate.net The inhibitory potency of these compounds against liver carboxylesterase, measured using PTA, was quantified by their half-maximal inhibitory concentration (IC₅₀) values. Malathion proved to be the most potent inhibitor among those tested. nih.gov
| Inhibitor | Compound Class | IC₅₀ (mM) | Reference |
|---|---|---|---|
| Malathion | Organophosphate | 0.91–1.13 | nih.gov |
| Methomyl | Carbamate | > Malathion | nih.gov |
| Parathion | Organophosphate | ~4-5 times higher than Malathion | nih.gov |
| Trichlorfon | Organophosphate | > Parathion | nih.gov |
This compound is also a key substrate for measuring the arylesterase activity of Paraoxonase-1 (PON1), a mammalian serum esterase associated with high-density lipoprotein (HDL). mdpi.comresearchgate.net Studies with a recombinant variant of PON1 (rePON1) have shown that the enzyme has a high affinity for PTA. mdpi.com The affinity of rePON1 for PTA is approximately three times higher than its affinity for other common substrates like phenyl acetate (B1210297) (PA) and p-nitrophenyl acetate (PNPA). mdpi.comresearchgate.net However, the rate of hydrolysis is about five times faster for PA than for PTA. mdpi.com
| Substrate | Kₘ (mM) | Vₘₐₓ (ΔA/min) | Relative Affinity (1/Kₘ) | Relative Hydrolysis Rate | Reference |
|---|---|---|---|---|---|
| This compound (PTA) | 0.45 ± 0.05 | 0.28 ± 0.01 | ~3x higher than PA/PNPA | 1 | mdpi.comresearchgate.net |
| Phenyl acetate (PA) | 1.40 ± 0.15 | 1.30 ± 0.05 | 1 | ~5x higher than PTA | mdpi.comresearchgate.net |
| p-Nitrophenyl acetate (PNPA) | 1.43 ± 0.21 | 0.04 ± 0.001 | ~1x PA | ~30x lower than PA | mdpi.comresearchgate.net |
The hydrolysis of PTA by PON1 is a target for inhibition by various compounds. Research has shown that several pharmacologically relevant carbamates can reduce the arylesterase activity of rePON1 towards PTA. mdpi.comresearchgate.net This inhibition is competitive, with the carbamates binding non-covalently to the enzyme's active site. mdpi.comresearchgate.net The inhibition dissociation constants (Kᵢ) for these carbamates are in the millimolar (mM) range, indicating that the affinity of rePON1 for these inhibitors is about 3 to 40 times lower than its affinity for PTA. mdpi.com
| Inhibitor | Application | Kᵢ (mM) | Reference |
|---|---|---|---|
| Ro 02-0683 | Diagnostic Reagent | 5.5 ± 0.6 | mdpi.com |
| Physostigmine | Drug | 6.1 ± 0.5 | mdpi.com |
| Carbofuran | Pesticide | 0.5 ± 0.1 | mdpi.com |
| Bambuterol | Drug | 13.0 ± 1.0 | mdpi.com |
Inhibition of Carboxylesterase and Cholinesterase Activities
Molecular Mechanisms of this compound-Enzyme Interactions
The interaction between this compound and esterases involves its binding to the enzyme's active site, followed by catalytic hydrolysis. For PON1, the hydrolysis of ester substrates like PTA is a complex process. The catalytic power of PON1 is largely attributed to a concerted two-proton exchange mechanism at the active site. researchgate.net This process is facilitated by key amino acid residues and a calcium-ion-promoted oxyanion hole that stabilizes the transition state of the reaction. researchgate.net
When other molecules act as inhibitors, they compete with PTA for binding to this active site. Molecular modeling of rePON1 with carbamate inhibitors suggests that these compounds form non-covalent interactions with residues in the active site, which leads to the competitive inhibition of PTA hydrolysis. mdpi.comresearchgate.net For the enzyme-catalyzed hydrolysis of carbamates, the proposed mechanism involves an addition-elimination (BAc2) pathway that proceeds through a tetrahedral intermediate. mdpi.com
Following the hydrolysis of this compound, the resulting thiophenol product may engage in further non-covalent interactions within the enzyme's active site before its release. One such potential interaction is the S–H/π interaction, where the thiol's S-H group engages favorably with the aromatic ring of an amino acid residue like tryptophan. researchgate.net This type of interaction is driven by favorable molecular orbital interactions, specifically between an aromatic π donor orbital and the S-H σ* acceptor orbital. researchgate.net
Electrochemical Behavior and Applications of S Phenyl Thioacetate
Redox Characteristics and Electron Transfer Processes of S-Phenyl Thioacetate (B1230152)
The electrochemical behavior of S-Phenyl thioacetate and its derivatives is largely defined by their redox characteristics and the mechanisms of electron transfer. The thioester functional group, in conjunction with the aromatic phenyl ring, dictates how these molecules interact at an electrode surface.
Studies involving derivatives of this compound, such as oligo(phenyleneethynylene) (OPE) compounds, reveal that the extended π-conjugation of the molecular backbone is crucial for efficient electron delocalization and transport. vulcanchem.com The redox properties can be investigated using techniques like cyclic voltammetry (CV), which helps in understanding the electron transfer kinetics and the stability of the molecules upon oxidation or reduction. For instance, the reversible first oxidations of monophenothiazines bearing a thioacetate group are shifted to more positive potentials (anodically) compared to their unsubstituted counterparts, a consequence of the electron-withdrawing nature of the thioacetate group. beilstein-journals.org
In photoredox systems, which can be analogous to electrochemical processes, an electron-rich thioacetate can undergo a single-electron transfer (SET) to an excited photocatalyst, resulting in the formation of a thioacid thiyl radical. rsc.org Similarly, electrochemical oxidation of thiophenol, which can be generated from this compound, can produce an aryl sulfur radical that initiates further reactions. pku.edu.cn The mechanism of these electron transfers can be complex. For example, in copper-catalyzed cross-coupling reactions involving potassium thioacetate, studies have shown that the process follows an oxidative addition-reductive elimination pathway via a Cu(III) intermediate, rather than a single electron transfer mechanism. acs.org
The redox potentials of molecules containing the this compound moiety can be tuned by altering their molecular structure. Research on (oligo)phenothiazinyl thioacetates has provided specific data on their oxidation potentials, as shown in the table below.
| Compound | E₀⁰/⁺¹ (mV vs Fc/Fc⁺) | E₀⁺¹/⁺² (mV vs Fc/Fc⁺) | E₀⁺²/⁺³ (mV vs Fc/Fc⁺) | Reference |
|---|---|---|---|---|
| Unsymmetrical Phenothiazine Dyad (2c) | 668 | 853 | - | beilstein-journals.org |
| Phenothiazine Triad (2d) | 608 | 765 | 876 | beilstein-journals.org |
| Phenothiazine Tetrad (2e) | 597 | 690 | 842 (quasi-reversible) | beilstein-journals.org |
Electrochemically Driven Carbon-Sulfur Bond Formation Reactions
The formation of carbon-sulfur (C–S) bonds is a fundamental transformation in organic synthesis, and electrochemical methods offer a green and efficient alternative to traditional chemical processes. researchgate.net this compound and related thioacetates serve as important precursors in these reactions.
Electrochemical approaches often involve the generation of radical species. For instance, the electrolysis of a thiocarboxylic acid can generate a corresponding sulfur-centered radical. pku.edu.cn Wirth and co-workers demonstrated the electrochemical addition of thioacetic acid to phenyl acetylene (B1199291) in a flow reactor, where a stable thioacetyl radical adds smoothly to the alkyne to form a thioester. pku.edu.cn This process highlights the potential for creating C–S bonds without the need for external catalysts or harsh reagents.
In other systems, the electrochemical activation of thiols or thioacetates can lead to the formation of sulfur radicals that participate in cross-coupling reactions. For example, a proposed mechanism for the electrochemical difunctionalization of isocyanides involves the formation of a sulfur radical via single-electron-transfer (SET) oxidation of a thiophenol, which can be derived from a thioacetate. This radical is then captured by the isocyanide to initiate C–S bond formation.
While direct electrochemical C-S bond formation using this compound is an area of ongoing research, related palladium-catalyzed carbonylations of thioacetates with aryl iodides have been developed to synthesize S-aryl thioesters. rsc.org Furthermore, nickel-catalyzed Ullmann-type thiolations of aryl iodides under mild electrochemical conditions have been shown to be effective for C-S bond formation, with cyclic voltammetry used to investigate the reaction mechanism. researchgate.net These studies underscore the potential of combining electrochemistry with catalysis to drive C-S bond formation. General strategies often involve the oxidation of a thiol at an anode to form a sulfur radical, which then reacts with another substrate. researchgate.netnih.gov
This compound in the Context of Electroactive Surface Modification and Biosensor Development (e.g., thiol-derivatized porphyrins)
This compound and its derivatives are extensively used for modifying electrode surfaces, primarily through the formation of self-assembled monolayers (SAMs). worktribe.comcdnsciencepub.com The thioacetate group serves as a protected thiol, which is stable and less prone to oxidation than a free thiol. nih.gov This protecting group can be cleaved in situ upon exposure to a gold surface, forming a strong and stable gold-sulfur (Au–S) bond. capes.gov.brcmu.edunih.govcmu.edu This property makes thioacetate-terminated molecules ideal for creating well-ordered, functionalized surfaces.
The quality of the SAMs can be assessed using electrochemical techniques like CV and electrochemical impedance spectroscopy (EIS). Well-ordered monolayers formed from thioacetate precursors effectively block the electrode surface to redox probes in solution, such as [Fe(CN)6]4-, leading to a significant decrease in current and an increase in charge-transfer resistance. vulcanchem.comworktribe.com The structure of the molecule attached to the thioacetate has a significant impact on the monolayer's quality. For example, studies on oligo(phenyleneethynylene) (OPE) derivatives showed that molecules with linear, unhindered backbones form well-ordered, pinhole-free monolayers, while those with bulky substituents or a second thiol group that can also bind to the surface may form more disordered layers with defects. worktribe.com
| Molecule | Monolayer Quality on Gold | Observation | Reference |
|---|---|---|---|
| PhC≡CC₆H₄C≡CC₆H₄SAc (1) | Well-ordered | High charge transfer resistance, good electrode blocking | worktribe.com |
| H₂NC₆H₄C≡CC₆H₄C≡CC₆H₄SAc (2) | Well-ordered | High charge transfer resistance, good electrode blocking | worktribe.com |
| PhC≡CC₆H₂(OMe)₂C≡CC₆H₄SAc (3) | Defect-ridden | Steric bulk from methoxy (B1213986) groups prevents efficient packing | worktribe.com |
| AcSC₆H₄C≡CC₆H₄C≡CC₆H₄SAc (4) | Pinhole-type defects | Binding of both thiol groups prevents dense packing | worktribe.com |
A particularly important application of this surface modification strategy is in the development of molecular electronics and biosensors. Thiol-derivatized porphyrins, often synthesized using an S-acetylthio group, are attached to gold electrodes to create electroactive surfaces for applications like multibit information storage. capes.gov.brcmu.edunih.govcmu.eduacs.org The porphyrins act as redox-active units whose oxidation states can be controlled and read electrochemically. The S-acetyl group is advantageous because it is stable during the multi-step synthesis of complex porphyrin arrays and allows for direct assembly onto the electrode from solution. acs.org The resulting SAMs are electrochemically robust and exhibit multiple, well-resolved, reversible oxidation waves, which is essential for storing multiple bits of information. nih.govcmu.edu This approach has also been extended to other redox-active molecules like ferrocenes and lanthanide triple-decker complexes, demonstrating the broad utility of the thioacetate linker in creating functional electrochemical interfaces. cmu.edunih.gov
Future Directions and Emerging Research Avenues for S Phenyl Thioacetate
Development of Novel Catalytic Systems for S-Phenyl Thioacetate (B1230152) Transformations
The transformation of S-Phenyl thioacetate and related thioesters is a fertile ground for catalytic innovation. While classical methods exist, the future lies in developing more efficient, selective, and sustainable catalytic systems. Research is pushing beyond traditional stoichiometric reagents toward catalytic cycles that offer superior performance and a lighter environmental footprint.
Transition-metal catalysis remains a cornerstone of this research. Palladium and nickel-based systems, for instance, have been developed for the cross-coupling of thioesters like this compound with organozinc and organoboronic acid reagents, providing pathways to ketones and other valuable products. acs.org A key challenge in these systems is the stability of the metal-thiolate bond, which can hinder catalytic turnover; innovative strategies such as "alkylative activation" have been devised to overcome this hurdle. acs.org Beyond palladium and nickel, rhodium has been explored for C-H bond functionalization, and copper catalysis is gaining traction, particularly for its lower cost and toxicity, with applications in synthesizing aryl thioacetates in green solvents like cyclopentyl methyl ether (CPME). acs.orgresearchgate.net
A significant emerging area is the use of photocatalysis, which offers mild and environmentally friendly reaction conditions. nih.govresearchgate.net Visible-light photoredox catalysis can initiate radical-based transformations, enabling the synthesis of thioesters from aldehydes and sulfur sources in a highly controlled manner. nus.edu.sgmdpi.com This approach represents a departure from traditional two-electron pathways and opens new avenues for C-S bond construction. nus.edu.sg
Furthermore, direct hydrogenation of thioesters, including this compound, to their corresponding alcohols and thiols is a promising green alternative to methods that rely on stoichiometric hydride reagents. acs.org Ruthenium complexes have been identified as effective catalysts for this transformation, which proceeds with high selectivity and tolerance for other functional groups, generating no waste beyond the catalyst itself. acs.org Solid Brønsted acids and organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are also being investigated for promoting acyl transfer and thiol-thioester exchange reactions, offering metal-free alternatives for specific transformations. mdpi.comrsc.orgresearchgate.net
Table 1: Novel Catalytic Systems for this compound and Thioester Transformations
| Catalytic System | Catalyst Type | Transformation | Key Advantages |
|---|---|---|---|
| Palladium/Nickel Cross-Coupling | Homogeneous Metal | Ketone synthesis from thioesters and organoboronic acids | High functional group tolerance, established reactivity |
| Ruthenium-Catalyzed Hydrogenation | Homogeneous Metal | Reduction of thioesters to alcohols and thiols | Waste-free, high selectivity, avoids stoichiometric hydrides |
| Copper-Catalyzed Thioesterification | Homogeneous Metal | Synthesis of aryl thioacetates in green solvents | Low cost, low toxicity, sustainable |
| Photoredox Catalysis | Photocatalyst (e.g., Ruthenium complexes) | Thioester synthesis from aldehydes | Mild conditions, high functional group tolerability, novel reactivity |
| Brønsted Acid Catalysis | Solid Acid (e.g., zeolites) | S-acetylation | Metal-free, simple, effective for acyl transfer |
| Organocatalysis | Amine-based (e.g., DMAP, DABCO) | Thiol-thioester exchange, Lysine (B10760008) acetylation | Metal-free, specific applications in bioconjugation |
Integration of this compound Chemistry into Green Chemistry Principles
The principles of green chemistry are increasingly influencing the design of synthetic routes involving this compound. The focus is on minimizing waste, reducing energy consumption, and using less hazardous substances. acs.org
A key principle is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product. acs.org Traditional methods for creating thioesters often use coupling reagents that generate significant waste. ias.ac.in Emerging methods address this directly. For example, the direct dehydrative coupling of carboxylic acids and thiols using catalysts like methanesulfonic anhydride (B1165640) (MSAA) is highly atom-economical, producing only water as a byproduct under solvent-free conditions. ias.ac.in Similarly, catalytic hydrogenation of thioesters is a waste-free process compared to reductions using stoichiometric metal hydrides. acs.org
The use of safer solvents and auxiliaries is another critical area. acs.org Research has demonstrated the successful synthesis of thioacetates in greener solvents like cyclopentyl methyl ether (CPME) and even under aqueous micellar conditions, which reduces reliance on volatile and hazardous organic solvents. researchgate.netrsc.org Solvent-free reaction conditions represent the ideal, and several methods for thioester synthesis, using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or MSAA, have been developed to run without any solvent. ias.ac.inresearchgate.net
Energy efficiency is also a major consideration. acs.org Photocatalytic methods, which operate at ambient temperature using visible light as the energy source, offer a low-energy alternative to traditional thermally driven reactions. nus.edu.sgmdpi.com The development of one-pot processes, where multiple reaction steps are carried out in the same vessel, also contributes to green chemistry by reducing the energy and materials required for intermediate purification steps. rsc.org Finally, the use of renewable feedstocks is a growing interest, with studies exploring the synthesis of thioesters from bio-based materials like ricinoleic acid. researchgate.net
Table 2: Application of Green Chemistry Principles to this compound Chemistry
| Green Chemistry Principle | Research Application | Specific Example |
|---|---|---|
| Prevention/Atom Economy | Direct Dehydrative Coupling | MSAA-promoted synthesis of thioesters from acids and thiols, generating only water. ias.ac.in |
| Safer Solvents & Auxiliaries | Use of Green Solvents | Copper-catalyzed synthesis of aryl thioacetates in cyclopentyl methyl ether (CPME). researchgate.net |
| Design for Energy Efficiency | Photocatalysis | Visible-light-induced synthesis of thioesters at ambient temperature. nus.edu.sg |
| Use of Renewable Feedstocks | Bio-based Synthesis | Preparation of thioesters from ricinoleic acid and thiols under solvent-free conditions. researchgate.net |
| Reduce Derivatives | One-Pot Synthesis | A one-pot process using dipyridyldithiocarbonate (DPDTC) for thioesterification, minimizing intermediate isolation. rsc.org |
| Catalysis | Catalytic Hydrogenation | Ruthenium-catalyzed reduction of thioesters, replacing stoichiometric and wasteful hydride reagents. acs.org |
Exploration of this compound in Materials Science and Polymer Chemistry
The thioester linkage, particularly as found in this compound, is being increasingly explored for the creation of advanced materials and polymers. Its utility stems from its participation in dynamic covalent chemistry and its relevance to controlled polymerization techniques.
A key area of exploration is the thiol-thioester exchange reaction . This reversible exchange allows for the dynamic rearrangement of polymer chains and networks. rsc.org Researchers have used this compound as a model compound to study this exchange in various organic media, benchmarking the effects of different thiols, bases, and catalysts. rsc.org In polymer networks, this dynamic chemistry can be harnessed to relieve stress, heal materials, or even induce shape changes in response to a stimulus. rsc.org For example, crosslinked polymers containing thioester linkages can be reshaped upon heating in the presence of a suitable catalyst that facilitates the thiol-thioester exchange, allowing the network to flow and adopt a new permanent shape. rsc.org
This compound also serves as a valuable model for chemistries used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . RAFT is a powerful technique for synthesizing polymers with controlled molecular weights and complex architectures. The process relies on thiocarbonylthio compounds, such as dithioesters, which are structurally related to this compound. cimav.edu.mxresearchgate.net Computational and experimental studies on the reactivity of the C=S bond and the stability of intermediate radicals in compounds like this compound provide fundamental insights that guide the design of more effective RAFT chain transfer agents. cimav.edu.mx While not a typical RAFT agent itself, its chemistry is central to understanding the fragmentation and transfer steps that govern the polymerization.
Furthermore, this compound can be used in post-polymerization modification and in the synthesis of functional monomers. For instance, its regioselective addition to epoxy compounds, catalyzed by polymer-bound phosphonium (B103445) salts, can be used to introduce specific functionalities into a polymer structure. researchgate.net
Table 3: Applications of this compound in Materials Science
| Application Area | Chemical Principle | Specific Use of this compound |
|---|---|---|
| Dynamic Polymer Networks | Thiol-Thioester Exchange | As a model compound to study exchange kinetics and catalyst efficiency. rsc.org |
| Self-Healing/Shape-Memory Materials | Dynamic Covalent Chemistry | Incorporated into polymer backbones to allow for network rearrangement and stress relaxation. rsc.org |
| Controlled Radical Polymerization | RAFT Polymerization | As a model to study the fundamental reactivity of the thioester bond relevant to the RAFT mechanism. cimav.edu.mx |
| Functional Monomer Synthesis | Nucleophilic Addition | Reactant in the synthesis of specialized monomers or for post-polymerization functionalization. researchgate.net |
Advanced Applications of this compound in Chemical Biology
In chemical biology, this compound serves as a versatile tool for synthesizing and modifying complex biological molecules, particularly peptides and proteins. Its reactivity mimics that of endogenous thioesters like acetyl-CoA but with greater stability and synthetic accessibility.
This compound is also employed as a selective acetylating agent for studying protein modifications. A prominent example is its use in probing the lysine acetylation of histones, a key epigenetic modification. researchgate.netnih.gov In combination with a DMAP-based catalyst, this compound can acetylate lysine residues, and its reactivity can be compared to other acetyl donors to elucidate the reaction mechanism and the role of the catalyst. researchgate.netnih.gov This provides a chemical tool to mimic biological processes and study their consequences.
Furthermore, the thioester motif is being incorporated into prodrug design . An inactive drug molecule containing an alkene can be functionalized with a thioester via a photochemical acyl thiol-ene reaction. rsc.org Once administered, the thioester can be cleaved in vivo to release the active, thiol-containing drug molecule. This compound serves as a scaffold and model for developing such thioester-based delivery systems. rsc.org Its role as a precursor in the synthesis of chiral building blocks for complex molecules further highlights its importance in biologically relevant synthesis. caltech.educaltech.edu
Table 4: Applications of this compound in Chemical Biology
| Application Area | Biological Process/Technique | Role of this compound |
|---|---|---|
| Protein Synthesis | Native Chemical Ligation (NCL) | Model compound for studying the rate-determining thiol-thioester exchange step. rhhz.net |
| Epigenetics Research | Histone Acetylation | A chemical acetyl donor used with a catalyst to study lysine modification mechanisms. researchgate.netnih.gov |
| Drug Delivery | Prodrug Development | A model thioester for creating prodrugs that release active thiols in vivo. rsc.org |
| Bioconjugation | Peptide/Protein Modification | A versatile reagent for introducing acetyl groups or serving as a precursor to more complex modifications. mdpi.com |
Computational Design and Prediction of Novel Reactivity for this compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of this compound. These theoretical approaches provide insights into reaction mechanisms at a level of detail that is often inaccessible through experiments alone, thereby accelerating the design of new reactions and catalysts.
A major focus of computational work has been the elucidation of reaction mechanisms . For instance, DFT calculations have been used to map the potential energy surfaces of various reactions involving thioesters. This includes the thiol-thioester exchange central to NCL, where calculations have confirmed it as the rate-determining step and revealed how the structure of the thioester and the surrounding environment influence the reaction barrier. researchgate.netrhhz.net Theoretical studies have also clarified the mechanisms of thioester formation, such as O-to-S and N-to-S acyl transfers, detailing whether they proceed through stepwise or concerted pathways. researchgate.netrsc.org
Computational methods are also powerful for predicting reactivity . By calculating properties like orbital energies (LUMO) and electrostatic potentials at the carbonyl carbon, researchers can predict how substituents on the phenyl ring or the acyl group of this compound will affect its reactivity towards nucleophiles. rhhz.netresearchgate.net This predictive power allows for the rational design of thioester reagents with tailored reactivity for specific applications. For example, computational screening can identify which thioester derivatives would be most effective in an NCL reaction or most stable under certain conditions. rhhz.net
Beyond mechanistic studies, computation aids in the design of novel catalysts . By modeling the transition state of a catalyzed reaction, such as the DMAP-catalyzed acetylation of lysine with this compound, researchers can understand how the catalyst interacts with the substrates and stabilizes the transition state. researchgate.netnih.gov This knowledge can then be used to computationally design new catalysts with improved efficiency or selectivity by, for example, modifying catalyst structure to reduce steric hindrance or enhance hydrogen bonding interactions. ibs.re.kr More recently, machine learning models are being developed to predict the reactivity of covalent compounds on a large scale, offering a rapid screening tool that can guide the discovery of novel thioester-based probes and drugs. nih.gov
Table 5: Computational Approaches for Studying this compound
| Computational Method | Area of Investigation | Key Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Determination of rate-limiting steps (e.g., thiol-thioester exchange in NCL); distinction between stepwise vs. concerted pathways. researchgate.netrhhz.net |
| DFT and Transition State Theory | Reactivity Prediction | Correlation of thioester structure (steric and electronic effects) with reaction energy barriers. rhhz.netresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalyst Design | Understanding catalyst-substrate interactions and the role of specific functional groups in stabilizing transition states. nih.govibs.re.kr |
| Machine Learning | High-Throughput Screening | Rapid prediction of reactivity for large libraries of covalent compounds, including thioester derivatives. nih.gov |
Q & A
Q. What are the standard synthetic routes for preparing S-phenyl thioacetate in laboratory settings?
this compound is typically synthesized via nucleophilic substitution or esterification reactions. For instance, thioacetate displacement reactions using potassium thioacetate (KSAc) under heated conditions in polar aprotic solvents like DMF have been employed to introduce the thioacetate moiety . Alternatively, direct thioacetylation of thiophenol derivatives with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) is a common method. Reaction progress is monitored via TLC, and purification is achieved through column chromatography or recrystallization.
Q. Which spectroscopic techniques are employed to characterize this compound, and what key spectral features confirm its structure?
Key characterization methods include:
- Infrared (IR) Spectroscopy : The C=O stretch of the thioacetate group appears at ~1680–1700 cm⁻¹, while the C-S bond vibration is observed near 650–700 cm⁻¹ .
- Raman Spectroscopy : Complementing IR, Raman peaks at ~1100 cm⁻¹ (C-S stretching) and ~500 cm⁻¹ (S-C=O bending) confirm the thioester linkage .
- ¹H NMR : Signals at δ ~2.4 ppm (singlet for acetyl CH₃) and δ ~7.3–7.5 ppm (aromatic protons) are diagnostic .
Q. What are the primary applications of this compound in basic organic synthesis?
It serves as a versatile intermediate in:
- Thiol Protection/Deprotection : The acetyl group acts as a protecting group for thiols, which can be cleaved using hydrazine or other nucleophiles .
- Asymmetric Synthesis : As a thioester donor in Mannich reactions to form β-amino carbonyl compounds .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the vibrational and electronic properties of this compound?
Density Functional Theory (DFT) calculations at the 6-311++G(d,p) basis set level predict molecular geometry, vibrational frequencies, and electron distribution. For example, DFT simulations align with experimental IR/Raman data, confirming the planarity of the thioester group and delocalization of π-electrons in the C=S bond . These studies aid in rationalizing reactivity patterns, such as nucleophilic attack at the carbonyl carbon.
Q. What methodological considerations are critical when using this compound in asymmetric Mannich reactions?
Key parameters include:
- Enolate Geometry : Silyl enolates (e.g., from this compound) must adopt the E-configuration to ensure stereoselective addition to imines .
- Catalyst Choice : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantioselectivity.
- Solvent and Temperature : Reactions in anhydrous DMF at –20°C to 0°C minimize side reactions .
Q. How does the nonspecificity of this compound in enzymatic assays impact experimental design?
In hepatic carboxylesterase (CbE) assays, this compound’s nonspecific hydrolysis by multiple esterase isoforms complicates data interpretation. To mitigate this:
- Substrate Alternatives : Use p-nitrophenyl acetate (pNPA) or α-naphthyl acetate (α-NA) for higher specificity .
- Inhibitor Controls : Include eserine (a cholinesterase inhibitor) to isolate CbE activity .
Q. How does this compound contribute to nanoparticle-based detection systems, and what experimental parameters optimize sensitivity?
In paraoxonase (PON1) activity assays, this compound hydrolysis generates thiophenol, which quenches CdS quantum dot (QD) fluorescence by surface binding or Cd²⁺ complexation . Optimization requires:
Q. What safety protocols are essential for handling this compound in research laboratories?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
- Disposal : Comply with local regulations (e.g., US EPA 40 CFR Part 261) for hazardous waste disposal. Incinerate in a licensed facility .
Data Contradiction Analysis
Q. How should researchers resolve contradictions in substrate specificity across enzymatic studies using this compound?
Discrepancies arise from interspecies enzyme variability (e.g., Senegalese sole vs. mammalian CbE). To address this:
- Species-Specific Validation : Pre-test substrate specificity using purified isoforms.
- Cross-Validation : Compare results with orthogonal assays (e.g., HPLC-based hydrolysis quantification) .
Q. What factors influence the stability of this compound during long-term storage?
Degradation via hydrolysis or oxidation is accelerated by moisture, light, and elevated temperatures. Stability can be enhanced by:
- Storage Conditions : Keep in anhydrous, amber vials under argon at –20°C .
- Purity Checks : Regularly analyze via HPLC to detect degradation products (e.g., thiophenol or acetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
